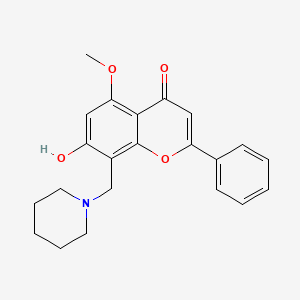

7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as hydroxy, methoxy, phenyl, and piperidinylmethyl makes this compound a subject of interest in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy and Methoxy Groups: These groups can be introduced via selective hydroxylation and methylation reactions.

Attachment of the Phenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.

Incorporation of the Piperidinylmethyl Group: This step might involve nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

“7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Research has indicated that coumarin derivatives can exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to 7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one effectively inhibited pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases such as arthritis and asthma .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) has been noted, which is crucial for enhancing cholinergic transmission in the brain and could help mitigate symptoms associated with cognitive decline .

Antioxidant Activity

The antioxidant properties of this compound have been explored, showing its potential to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is important for preventing cellular damage linked to chronic diseases .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study involving animal models of Alzheimer's disease showed that treatment with the compound resulted in improved memory performance and reduced amyloid-beta plaque formation. The mechanism was linked to enhanced cholinergic signaling due to AChE inhibition .

Case Study 2: Anti-inflammatory Effects in Murine Models

In a murine model, the compound demonstrated significant reduction in inflammatory markers following administration during induced inflammation, suggesting its potential as a therapeutic agent for managing inflammatory conditions .

Mecanismo De Acción

The mechanism of action of “7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

Flavonoids: Natural compounds with similar chromen-4-one structures.

Coumarins: Compounds with a benzopyrone core structure.

Isoflavones: Compounds with a similar phenyl group arrangement.

Uniqueness

“7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other chromen-4-one derivatives.

Actividad Biológica

7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known by its CAS number 95130-72-6, is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C23H25NO and a molecular weight of 365.4 g/mol. Its structure features a chromenone backbone with hydroxyl and methoxy substituents, as well as a piperidine moiety, which contribute to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that derivatives of coumarin compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to induce G2/M cell cycle arrest in cancer cells. The presence of hydroxyl and methoxy groups has been correlated with enhanced antimitotic activity, suggesting that modifications in these positions can influence the compound's efficacy against tumor cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Inhibitory activity against AChE is crucial for potential treatments for neurodegenerative diseases. Compounds with similar structures demonstrated IC50 values ranging from 1.52 μM to 4.95 μM, indicating moderate inhibition .

- Monoamine Oxidase (MAO) : The inhibition profile against MAO-A showed promising results with IC50 values around 6.97 μM and 7.65 μM for specific derivatives, suggesting potential applications in mood disorders .

- Influenza Polymerase : Structural analogs have been shown to inhibit the endonuclease activity of influenza polymerase, highlighting their potential as antiviral agents .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells.

- Enzyme Interaction : The interaction with AChE and MAO suggests that the compound may modulate neurotransmitter levels, which is beneficial in treating conditions like Alzheimer’s disease and depression.

Case Studies

Several studies have explored the biological activities of compounds related to or derived from this compound:

- Antitumor Efficacy : A study reported that specific derivatives exhibited significant antiproliferative effects in vitro against various cancer cell lines, indicating their potential as lead compounds for drug development .

- Neuroprotective Effects : Research has demonstrated that certain analogs can protect neuronal cells from oxidative stress-induced damage, further supporting their role in neurodegenerative disease management .

Data Summary Table

Propiedades

IUPAC Name |

7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-20-12-17(24)16(14-23-10-6-3-7-11-23)22-21(20)18(25)13-19(27-22)15-8-4-2-5-9-15/h2,4-5,8-9,12-13,24H,3,6-7,10-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLJFCORVKJCRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCCCC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.